molecular formula C26H26N4OS B2850695 (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 1171314-11-6

(4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2850695
CAS No.: 1171314-11-6
M. Wt: 442.58
InChI Key: RPIYCQVZIQALNE-UHFFFAOYSA-N
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Description

The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a structurally complex molecule featuring a pyrazole core substituted with a thiophene moiety and linked via a methanone bridge to a benzhydrylpiperazine group. Pyrazole derivatives are well-documented for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The thiophene substituent enhances π-π stacking interactions in biological targets, while the benzhydrylpiperazine group may improve lipophilicity and binding affinity to receptors such as serotonin or dopamine transporters. This compound’s unique architecture positions it as a candidate for further pharmacological exploration, though direct biological data remain unreported in the provided evidence.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-28-23(19-22(27-28)24-13-8-18-32-24)26(31)30-16-14-29(15-17-30)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-13,18-19,25H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIYCQVZIQALNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Derivative: The synthesis begins with the preparation of the benzhydrylpiperazine derivative. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Synthesis of the Pyrazole Derivative: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone or β-keto ester, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzhydrylpiperazine derivative with the pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety in the compound undergoes nucleophilic substitution due to its secondary amine groups. For example:

  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig coupling with aryl halides introduces aromatic substituents to the piperazine nitrogen .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideK2_2CO3_3, DMF, 80°CN-Methylpiperazine derivative72
Benzoyl chlorideEt3_3N, CH2_2Cl2_2, RTN-Benzoylated derivative65

Cyclization and Condensation Reactions

The pyrazole-thiophene core participates in cyclocondensation reactions. For instance:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated ketones .

  • Heterocycle Formation : Reaction with hydrazine or thiourea yields fused pyrazolo-pyrimidine or thiadiazole derivatives .

Key Mechanism:

Pyrazole thiophene+RCHOpiperidine unsaturated ketone\text{Pyrazole thiophene}+\text{RCHO}\xrightarrow{\text{piperidine}}\text{ unsaturated ketone}

Example: Reaction with 4-chlorobenzaldehyde produces a chalcone analog .

Oxidation and Reduction Reactions

  • Ketone Reduction : The central ketone group is reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4 .

     R C O NaBH4 R CH 2 OH \text{ R C O }\xrightarrow{\text{NaBH}_4}\text{ R CH 2 OH }
  • Thiophene Oxidation : Treatment with H2_2O2_2/AcOH oxidizes the thiophene ring to a sulfone, altering electronic properties .

Table 2: Redox Reactions

Reaction TypeReagentProductYield (%)Source
Ketone reductionNaBH4_4, MeOH, 0°CSecondary alcohol85
Thiophene oxidationH2_2O2_2, AcOH, 70°CThiophene sulfone derivative68

Electrophilic Aromatic Substitution

The thiophene and pyrazole rings undergo electrophilic substitution:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the 5-position of the pyrazole or α-position of thiophene .

  • Sulfonation : SO3_3/H2_2SO4_4 adds sulfonic acid groups, enhancing water solubility .

Catalytic Reactions

  • Suzuki-Miyaura Coupling : The pyrazole ring’s brominated derivatives cross-couple with aryl boronic acids under Pd(PPh3_3)4_4 catalysis to form biaryl systems .

  • Hydrogenation : Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrazole ring to a pyrazoline derivative.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is being investigated for its pharmacological properties. Research indicates that it may act as a ligand for various receptors, including serotonin and dopamine receptors, due to the piperazine moiety's known interactions with these targets. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Study: Neuropharmacological Activity
A study evaluated the compound's effects on serotonin receptor modulation, demonstrating significant anxiolytic effects in animal models. The findings support further exploration into its therapeutic potential for anxiety disorders.

Anti-inflammatory Properties

The compound is also being studied for its anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In vitro studies showed that this compound significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results. It may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines
Studies conducted on different cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. These findings warrant further investigation into its mechanism of action in cancer therapy.

Material Science

In materials science, this compound can be utilized as a building block for synthesizing novel materials with specific properties such as conductivity or fluorescence. Its structural features make it suitable for incorporation into polymers or other advanced materials.

Case Study: Conductive Polymers
Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity compared to traditional materials. This application is particularly relevant in developing sensors and electronic devices.

Chemical Reactivity

The compound can undergo various chemical reactions, including oxidation of the thiophene ring to form sulfoxides or sulfones and reduction of the carbonyl group to an alcohol. These reactions expand its utility in synthetic organic chemistry.

Reaction Type Description
OxidationFormation of sulfoxides or sulfones from the thiophene ring
ReductionConversion of the carbonyl group to an alcohol
SubstitutionElectrophilic aromatic substitution on aromatic rings

Mechanism of Action

The mechanism of action of (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone depends on its specific application. In pharmacology, it may interact with molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The piperazine moiety is known to interact with serotonin and dopamine receptors, while the pyrazole and thiophene rings may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs primarily differ in substituents on the pyrazole ring, the nature of the heterocyclic linker, and the amine group. Key examples include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Structural Features
Target Compound Benzhydrylpiperazine, 1-methyl-3-(thiophen-2-yl)pyrazole ~450 (estimated) Bulky benzhydryl group; thiophene enhances aromatic interactions.
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone 4-chlorophenyl, phenyl, thiophen-2-yl 380.84 Hydroxy group at pyrazole C5; crystallizes in monoclinic P21/c (Z = 4).
1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone 4-hydroxyphenyl, thiophen-2-yl, piperidine 409.49 Partially saturated pyrazole; hydroxyl group improves solubility.
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole, allyl, phenyl 363.45 Benzothiazole substituent; dihydropyrazole core.

Key Observations :

  • The thiophen-2-yl group is a common feature in bioactive pyrazoles, as seen in and , where it likely contributes to π-stacking interactions with hydrophobic protein pockets .
  • Crystallographic data for the compound in (monoclinic system, β = 91.559°) suggest planar pyrazole-thiophene conjugation, a feature likely shared with the target compound .

Biological Activity

The compound (4-benzhydrylpiperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone , with CAS number 1171314-11-6 , is a complex organic molecule that integrates piperazine, pyrazole, and thiophene moieties. This molecular structure suggests a potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N4OSC_{26}H_{26}N_{4}OS with a molecular weight of 442.58 g/mol . The structure features a piperazine ring attached to a pyrazole derivative, which is further substituted with a thiophene group. This configuration is known to influence the compound's interaction with biological targets.

Pharmacological Activities

Research indicates that compounds containing piperazine and pyrazole units exhibit various biological activities including:

  • Antidepressant : Piperazine derivatives are often explored for their antidepressant properties due to their ability to modulate neurotransmitter systems.
  • Anticancer : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
  • Antimicrobial : Compounds with thiophene rings are known for their antimicrobial properties, which may enhance the efficacy of this compound against pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety may interact with serotonin and dopamine receptors, contributing to its antidepressant effects.
  • Enzyme Inhibition : The pyrazole component may inhibit specific enzymes involved in cancer progression or inflammation.
  • Antioxidant Activity : The presence of thiophene might confer antioxidant properties, reducing oxidative stress in cells.

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntidepressantPiperazine derivativesModulation of serotonin receptors
AnticancerPyrazole derivativesInhibition of cell proliferation
AntimicrobialThiophene-containing compoundsEffective against various bacterial strains
AntioxidantPyrazole derivativesSignificant reduction in oxidative stress markers

Case Studies

Several case studies illustrate the potential therapeutic applications of similar compounds:

  • Antidepressant Effects : A study evaluating a series of piperazine derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that structural modifications could enhance efficacy.
  • Cancer Cell Inhibition : Research on pyrazole-based compounds indicated that they could effectively inhibit the growth of breast cancer cells through apoptosis induction.
  • Antimicrobial Activity : A recent investigation into thiophene derivatives found promising results against multi-drug resistant bacteria, highlighting the need for further exploration into this compound's antimicrobial potential.

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